molecular formula C11H18ClN5 B12216828 N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

Cat. No.: B12216828
M. Wt: 255.75 g/mol
InChI Key: NJJKHJOHJMGGNB-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings, each substituted with methyl groups, and linked through a methylene bridge. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine typically involves the alkylation of pyrazoles. One common method is the reaction of 3-chloromethyl-1,5-dimethylpyrazole with 2,5-dimethylpyrazole in the presence of a base such as sodium carbonate in acetonitrile. The reaction mixture is refluxed for several hours, followed by purification through column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may include crystallization and recrystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. The compound’s structure allows it to form stable complexes with metal ions, which can then participate in catalytic cycles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine is unique due to its dual pyrazole rings linked through a methylene bridge, which provides distinct chemical reactivity and potential for forming stable metal complexes. This structural feature differentiates it from simpler pyrazole derivatives and enhances its utility in various scientific and industrial applications .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(2,5-dimethylpyrazol-3-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-8-7-15(3)14-11(8)12-6-10-5-9(2)13-16(10)4;/h5,7H,6H2,1-4H3,(H,12,14);1H

InChI Key

NJJKHJOHJMGGNB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CNC2=NN(C=C2C)C)C.Cl

Origin of Product

United States

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